Cas no 438568-89-9 (2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole)

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazole is a brominated heterocyclic compound featuring a tetrahydrobenzothiazole core. This intermediate is valued for its utility in organic synthesis, particularly in the construction of pharmacologically active molecules and agrochemicals. The bromine substituent enhances reactivity, enabling selective cross-coupling reactions such as Suzuki or Negishi couplings. Its saturated ring system contributes to stability while maintaining compatibility with further functionalization. The compound is commonly employed in medicinal chemistry for the development of kinase inhibitors and other bioactive scaffolds. Suitable for controlled reactions, it offers a balance between reactivity and handling stability under standard laboratory conditions. Storage under inert atmosphere is recommended to preserve integrity.
2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole structure
438568-89-9 structure
Product Name:2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
CAS No:438568-89-9
MF:C7H8BrNS
MW:218.114119529724
MDL:MFCD13195374
CID:1029653
PubChem ID:9855919
Update Time:2025-11-02

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
    • 2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
    • 2-Bromo-4,5,6,7-tetrahydro-benzothiazole
    • F2167-0086
    • AKOS015994841
    • 2-bromo-4,5,6,7-tetrahydrobenzothiazole
    • DS-11970
    • EN300-841384
    • ZOKVOUATOUMFEK-UHFFFAOYSA-N
    • DTXSID30431848
    • F19594
    • SCHEMBL3090628
    • MFCD13195374
    • 438568-89-9
    • A872631
    • CS-0038757
    • 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
    • MDL: MFCD13195374
    • Inchi: 1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
    • InChI Key: ZOKVOUATOUMFEK-UHFFFAOYSA-N
    • SMILES: BrC1=NC2=C(CCCC2)S1

Computed Properties

  • Exact Mass: 216.95600
  • Monoisotopic Mass: 216.95608g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • PSA: 41.13000
  • LogP: 2.78440

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole Pricemore >>

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2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole Suppliers

Amadis Chemical Company Limited
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(CAS:438568-89-9)2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
Order Number:A872631
Stock Status:in Stock
Quantity:250mg/1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:35
Price ($):151.0/262.0/782.0
Email:sales@amadischem.com

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole Related Literature

Additional information on 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS No. 438568-89-9): A Versatile Heterocyclic Compound for Modern Research

2-Bromo-4,5,6,7-tetrahydro-1,3-benzothiazole (CAS No. 438568-89-9) is a brominated heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research. This saturated benzothiazole derivative combines the unique properties of both thiazole and cyclohexane rings, making it a valuable building block for various applications. With the increasing demand for novel heterocyclic compounds in drug discovery, this molecule has become particularly relevant in addressing current challenges in medicinal chemistry.

The molecular structure of 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole features a bromine substituent at the 2-position of the benzothiazole ring system, which significantly enhances its reactivity in various chemical transformations. This characteristic makes it particularly useful for cross-coupling reactions, a topic frequently searched by synthetic chemists working on palladium-catalyzed reactions and Suzuki-Miyaura couplings. Recent studies have highlighted its potential as a precursor for biologically active compounds, aligning with the growing interest in small molecule drug discovery.

In the context of current research trends, 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole has shown promise in the development of central nervous system (CNS) therapeutics, a hot topic in pharmaceutical research. The tetrahydrobenzothiazole scaffold is known to exhibit good blood-brain barrier permeability, making it attractive for designing neuroprotective agents and neuromodulators. This application potential has led to increased searches for "benzothiazole derivatives for neurological disorders" in scientific databases.

The synthetic versatility of CAS 438568-89-9 extends beyond medicinal chemistry. Materials scientists have explored its use in creating organic electronic materials, particularly in the development of organic semiconductors and light-emitting diodes (OLEDs). The bromine atom serves as an excellent handle for further functionalization through various polymerization techniques, addressing the current demand for advanced organic materials in the electronics industry.

From a commercial perspective, the global market for specialty heterocyclic compounds like 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole has seen steady growth, driven by increasing R&D investments in both pharmaceutical and materials science sectors. Suppliers often highlight its high purity grades (typically ≥97%) and availability in various quantities to meet diverse research needs. The compound's stability under standard storage conditions makes it particularly attractive for laboratories seeking reliable synthetic intermediates.

Recent advancements in green chemistry have also brought attention to the environmental aspects of synthesizing and handling brominated heterocycles. Researchers are actively investigating more sustainable approaches to produce compounds like 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole, responding to the increasing search queries about "eco-friendly synthesis of halogenated compounds." These developments align with the broader industry shift toward sustainable chemical production.

Analytical characterization of 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis—methods frequently searched by quality control professionals. The compound's well-defined spectral properties make it relatively straightforward to identify and quantify, an important consideration for researchers working with high-throughput screening platforms.

Looking forward, the scientific community anticipates expanded applications for CAS 438568-89-9 in emerging fields such as bioconjugation chemistry and proteolysis-targeting chimeras (PROTACs). These cutting-edge research areas, which have seen exponential growth in publication and patent activity, may benefit from the unique structural features of this brominated tetrahydrobenzothiazole derivative. The compound's potential in click chemistry applications also remains an active area of investigation.

For researchers considering working with 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole, it's worth noting that proper handling procedures should always be followed, despite its classification as a non-hazardous research chemical under normal conditions. Standard laboratory safety practices, including the use of personal protective equipment and proper ventilation, are recommended when handling this or any other organic synthetic intermediate.

The continued interest in benzothiazole-based compounds ensures that 2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole will remain an important tool for chemical research. Its combination of synthetic accessibility and structural versatility positions it well to contribute to future breakthroughs in both medicinal chemistry and materials science, particularly as researchers address current challenges in drug discovery and advanced material development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:438568-89-9)2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
A872631
Purity:99%/99%/99%
Quantity:250mg/1g/5g
Price ($):151.0/262.0/782.0
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